molecular formula C16H16N6O4 B2810547 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide CAS No. 899995-46-1

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide

Cat. No. B2810547
CAS RN: 899995-46-1
M. Wt: 356.342
InChI Key: DSRDPCRFKATRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic aromatic organic compound . These compounds often have various biological activities and are used in the development of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a pyrazolo[3,4-d]pyrimidine ring, a tert-butyl group, a nitro group, and an amide group .

Scientific Research Applications

Synthesis and Structural Characterization

  • The chemical compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide is notable for its role in the synthesis of various bioactive molecules. It serves as a crucial intermediate in the synthesis of molecules targeting the mTOR pathway. For instance, Qi Zhang et al. (2022) detailed the synthesis of a related compound, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl) ethoxy) propionate, emphasizing its significance in producing a target mTOR-targeted PROTAC molecule PRO1. The synthesis involved a palladium-catalyzed Suzuki reaction, yielding a compound with a confirmed structure through various spectral methods, achieving a high yield under optimized conditions (Qi Zhang et al., 2022).

Antimicrobial Applications

  • The structure of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide and its derivatives have been leveraged to synthesize compounds with antimicrobial properties. Samir Bondock et al. (2008) synthesized a series of compounds starting from a related structure, which were then evaluated for their antimicrobial activities. The study characterized the new compounds through IR, 1H NMR, and mass spectral studies and assessed their antimicrobial effectiveness, highlighting the potential of these derivatives in antimicrobial applications (Samir Bondock et al., 2008).

Antitumor and Anticancer Properties

  • The pyrazolo[3,4-d]pyrimidin-4-one structure is central to the synthesis of derivatives with notable anticancer activity. Khaled R. A. Abdellatif et al. (2014) synthesized a range of pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Several compounds exhibited significant inhibitory activity, emphasizing the therapeutic potential of these derivatives in cancer treatment (Khaled R. A. Abdellatif et al., 2014).

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4/c1-16(2,3)21-13-12(8-18-21)15(24)20(9-17-13)19-14(23)10-5-4-6-11(7-10)22(25)26/h4-9H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDPCRFKATRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide

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